![molecular formula C24H26O6 B4668429 ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4668429.png)
ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, also known as Compound 1, is a synthetic compound that belongs to the family of coumarin derivatives. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 is not fully understood, but it is thought to involve the modulation of various signaling pathways. It has been proposed that ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 inhibits the NF-κB pathway, which is involved in the regulation of inflammation and apoptosis. It also activates the Nrf2 pathway, which is responsible for the cellular defense against oxidative stress.
Biochemical and physiological effects:
ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also inhibits the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Advantages and Limitations for Lab Experiments
Ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has been extensively studied for its biological activities, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1. One area of research is the development of more potent analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential of ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the elucidation of the molecular mechanisms underlying its biological activities could lead to the identification of new targets for drug development.
Scientific Research Applications
Ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also has antioxidant properties that can protect cells from oxidative stress-induced damage. In addition, ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 has been shown to have antitumor activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
ethyl 3-[7-[(2-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-5-28-22(25)13-11-19-15(2)18-10-12-20(16(3)23(18)30-24(19)26)29-14-17-8-6-7-9-21(17)27-4/h6-10,12H,5,11,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGLYYQZAYVTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3OC)C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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